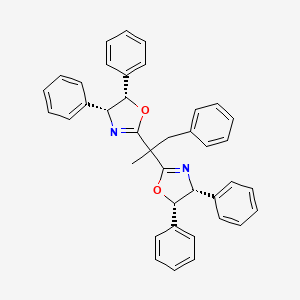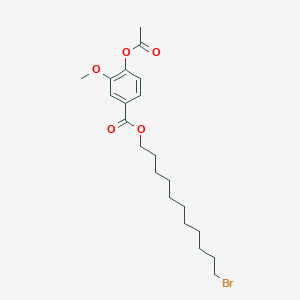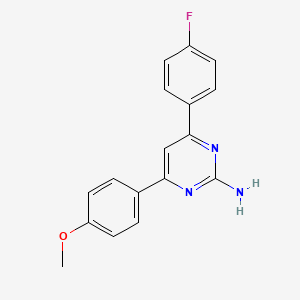
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95%
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% (2-FMB) is a synthetic organic compound with a molecular formula of C10H9FO3. It is an aromatic acid derivative of phenyl and methoxybenzoic acid, and its structure consists of a benzene ring with an attached methoxy and fluorine substituent. It is a white powder with a melting point of 152-154 °C and a boiling point of 327 °C. 2-FMB is soluble in most organic solvents, including acetic acid, ethanol, and dimethyl sulfoxide (DMSO).
Mécanisme D'action
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% is known to interact with various proteins and enzymes in the body. It has been shown to bind to the active site of certain enzymes, such as chymotrypsin and trypsin, which are involved in the breakdown of proteins. It has also been shown to bind to the active site of certain proteins, such as elastase, which is involved in the breakdown of elastin. In addition, 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to bind to the active site of certain hormones, such as cortisol and progesterone, and to certain vitamins, such as vitamin B12.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, which are involved in the breakdown of proteins. It has also been shown to inhibit the activity of certain proteins, such as elastase, which is involved in the breakdown of elastin. In addition, 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain hormones, such as cortisol and progesterone, and to certain vitamins, such as vitamin B12.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and has a high melting point, which makes it suitable for use in a variety of experiments. Another advantage is that it is soluble in most organic solvents, which makes it easy to work with in the lab. However, one limitation is that it is a synthetic compound, which means that its effects may not be fully understood. Another limitation is that it is not readily available, which can make it difficult to obtain for experiments.
Orientations Futures
There are a number of potential future directions for 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% research. One direction could be to study its effects on other enzymes, proteins, and hormones. Another direction could be to study its effects on other vitamins. Additionally, research could be done to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, research could be done to explore its potential applications in the food and beverage industry, such as its use as a preservative or flavor enhancer. Finally, research could be done to explore its potential applications in the cosmetic industry, such as its use as a skin care ingredient.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays to study the activity of enzymes such as chymotrypsin, trypsin, and elastase. It has also been used in studies of the binding of drugs to proteins, and as a tool to study the structure-activity relationships of drugs. In addition, 2-(4-Fluorophenyl)-5-methoxybenzoic acid, 95% has been used to study the structure-activity relationships of other compounds, such as antibiotics, hormones, and vitamins.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-6-7-12(13(8-11)14(16)17)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLVWYMXGFTUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572987 | |
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-methoxybenzoic acid | |
CAS RN |
216367-16-7 | |
| Record name | 4'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)
![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)



